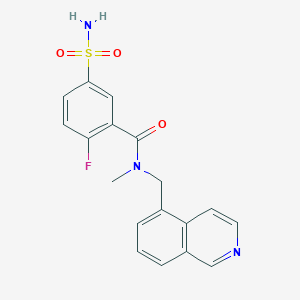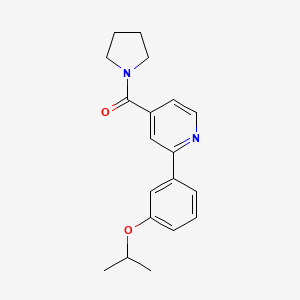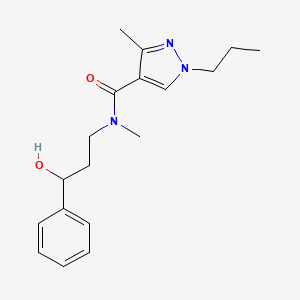
5-(aminosulfonyl)-2-fluoro-N-(5-isoquinolinylmethyl)-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(aminosulfonyl)-2-fluoro-N-(5-isoquinolinylmethyl)-N-methylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer research. This compound is a potent inhibitor of the enzyme PARP-1, which plays a crucial role in repairing DNA damage.
Mecanismo De Acción
The mechanism of action of 5-(aminosulfonyl)-2-fluoro-N-(5-isoquinolinylmethyl)-N-methylbenzamide involves the inhibition of PARP-1. PARP-1 is an enzyme that plays a critical role in repairing DNA damage. When DNA is damaged, PARP-1 is activated and recruits other proteins to repair the damage. In cancer cells, PARP-1 is overactivated, leading to increased DNA repair, which promotes tumor growth and survival. Inhibiting PARP-1 can sensitize cancer cells to chemotherapy and radiation therapy, making them more susceptible to DNA damage and cell death. 5-(aminosulfonyl)-2-fluoro-N-(5-isoquinolinylmethyl)-N-methylbenzamide binds to the catalytic domain of PARP-1 and prevents its activity, leading to DNA damage accumulation and cell death.
Biochemical and Physiological Effects:
5-(aminosulfonyl)-2-fluoro-N-(5-isoquinolinylmethyl)-N-methylbenzamide has been shown to have potent antitumor activity in preclinical studies. In vitro studies have demonstrated that this compound inhibits the growth of various cancer cell lines, including breast, ovarian, and lung cancer cells. In vivo studies have shown that 5-(aminosulfonyl)-2-fluoro-N-(5-isoquinolinylmethyl)-N-methylbenzamide can inhibit tumor growth and sensitize cancer cells to chemotherapy and radiation therapy. This compound has also been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-(aminosulfonyl)-2-fluoro-N-(5-isoquinolinylmethyl)-N-methylbenzamide is its potency as a PARP-1 inhibitor. This compound has been shown to be more potent than other PARP inhibitors, such as olaparib and veliparib. Another advantage is its low toxicity and good pharmacokinetic properties, which make it a promising candidate for cancer treatment. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which can make it challenging to use in lab experiments.
Direcciones Futuras
There are several future directions for the study of 5-(aminosulfonyl)-2-fluoro-N-(5-isoquinolinylmethyl)-N-methylbenzamide. One direction is to investigate its potential applications in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another direction is to explore its use in different types of cancer, such as pancreatic and prostate cancer. Additionally, further studies are needed to optimize the synthesis method and improve the solubility of this compound in aqueous solutions. Overall, 5-(aminosulfonyl)-2-fluoro-N-(5-isoquinolinylmethyl)-N-methylbenzamide has significant potential as a PARP-1 inhibitor and a promising candidate for cancer treatment.
Métodos De Síntesis
The synthesis of 5-(aminosulfonyl)-2-fluoro-N-(5-isoquinolinylmethyl)-N-methylbenzamide involves several steps. The first step involves the reaction of 2-fluoro-5-nitrobenzoic acid with thionyl chloride, which results in the formation of 2-fluoro-5-nitrobenzoyl chloride. This intermediate is then reacted with N-methyl-N-(5-isoquinolinylmethyl)amine to form the corresponding amide. The amide is then treated with sodium bisulfite to obtain the final product, 5-(aminosulfonyl)-2-fluoro-N-(5-isoquinolinylmethyl)-N-methylbenzamide.
Aplicaciones Científicas De Investigación
5-(aminosulfonyl)-2-fluoro-N-(5-isoquinolinylmethyl)-N-methylbenzamide has been extensively studied for its potential applications in cancer research. PARP-1 is an enzyme that plays a critical role in repairing DNA damage. In cancer cells, PARP-1 is overactivated, leading to increased DNA repair, which promotes tumor growth and survival. Inhibiting PARP-1 can sensitize cancer cells to chemotherapy and radiation therapy, making them more susceptible to DNA damage and cell death. 5-(aminosulfonyl)-2-fluoro-N-(5-isoquinolinylmethyl)-N-methylbenzamide has been shown to be a potent inhibitor of PARP-1, making it a promising candidate for cancer treatment.
Propiedades
IUPAC Name |
2-fluoro-N-(isoquinolin-5-ylmethyl)-N-methyl-5-sulfamoylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3S/c1-22(11-13-4-2-3-12-10-21-8-7-15(12)13)18(23)16-9-14(26(20,24)25)5-6-17(16)19/h2-10H,11H2,1H3,(H2,20,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWBGTLOAUFZCFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC2=C1C=CN=C2)C(=O)C3=C(C=CC(=C3)S(=O)(=O)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(aminosulfonyl)-2-fluoro-N-(5-isoquinolinylmethyl)-N-methylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)ethyl]-7-methoxychromane-3-carboxamide](/img/structure/B5647384.png)
amino]methyl}tetrahydro-2H-pyran-4-yl)methanol](/img/structure/B5647389.png)
![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-fluorobenzamide](/img/structure/B5647391.png)
![9-{[6-(dimethylamino)pyridin-3-yl]carbonyl}-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5647410.png)
![1-[(2-methoxyphenyl)acetyl]-4-piperidinecarboxamide](/img/structure/B5647418.png)
![6-{[3-(1,3-benzoxazol-2-yl)-1-piperidinyl]carbonyl}-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5647423.png)

![N-[(2-ethyl-5-pyrimidinyl)carbonyl]-L-phenylalaninamide](/img/structure/B5647457.png)
![2-(4-fluorophenyl)-N-(2-methoxyethyl)-N-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5647463.png)
![6-(2-naphthyl)-2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-3(2H)-pyridazinone](/img/structure/B5647473.png)
![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-5-propylthiophene-3-carboxamide](/img/structure/B5647476.png)
![N-benzyl-3-[(diethylamino)sulfonyl]benzamide](/img/structure/B5647479.png)
![3-(2-hydroxyethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5647492.png)
